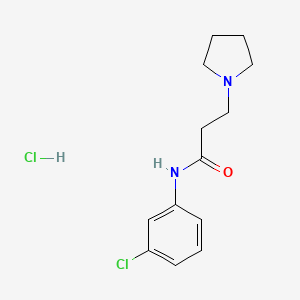
N-(3-chlorophenyl)-3-(1-pyrrolidinyl)propanamide hydrochloride
説明
N-(3-chlorophenyl)-3-(1-pyrrolidinyl)propanamide hydrochloride, commonly known as CPP, is a synthetic compound that belongs to the class of psychoactive drugs. CPP is widely used in scientific research to study the mechanisms of drug addiction and tolerance. CPP is a potent blocker of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the development of drug addiction.
作用機序
CPP binds to the N-(3-chlorophenyl)-3-(1-pyrrolidinyl)propanamide hydrochloride receptor and blocks the ion channel, which prevents the influx of calcium ions into the cell. This leads to a reduction in the activity of the receptor and a decrease in the release of neurotransmitters such as dopamine and glutamate. This mechanism is thought to be responsible for the anti-addictive properties of CPP.
Biochemical and Physiological Effects:
CPP has been shown to reduce drug-seeking behavior in animal models of addiction. CPP has also been shown to improve learning and memory in animal models. CPP has been shown to have neuroprotective effects in animal models of brain injury.
実験室実験の利点と制限
The main advantage of CPP is its potent anti-addictive properties. CPP is also relatively easy to synthesize and has a long shelf life. The main limitation of CPP is its potential toxicity. CPP has been shown to cause neurotoxicity in animal models at high doses.
将来の方向性
There are several future directions for research on CPP. One direction is to study the effects of CPP on other neurotransmitter systems, such as the serotonin and dopamine systems. Another direction is to investigate the potential therapeutic uses of CPP, such as in the treatment of traumatic brain injury. Finally, future research could focus on developing more potent and selective N-(3-chlorophenyl)-3-(1-pyrrolidinyl)propanamide hydrochloride receptor blockers that have fewer side effects than CPP.
科学的研究の応用
CPP is widely used in scientific research to study the mechanisms of drug addiction and tolerance. CPP is a potent blocker of the N-(3-chlorophenyl)-3-(1-pyrrolidinyl)propanamide hydrochloride receptor, which plays a crucial role in the development of drug addiction. CPP is also used to study the effects of drugs on learning and memory.
特性
IUPAC Name |
N-(3-chlorophenyl)-3-pyrrolidin-1-ylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O.ClH/c14-11-4-3-5-12(10-11)15-13(17)6-9-16-7-1-2-8-16;/h3-5,10H,1-2,6-9H2,(H,15,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLLUMPAGYKDIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)NC2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



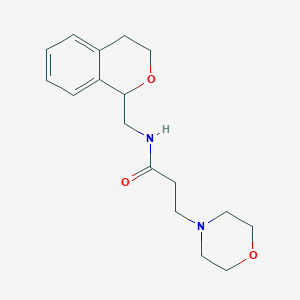
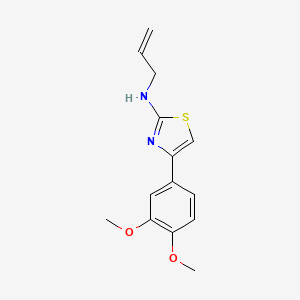
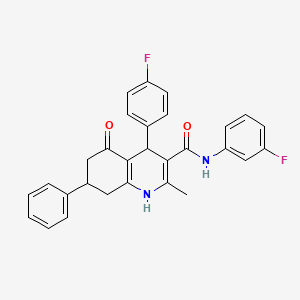
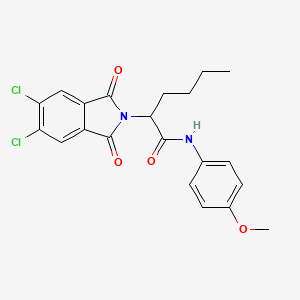
![3-acetyl-1-(2-chlorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B3947166.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B3947172.png)
![2-[2-(dimethylamino)ethyl]-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride](/img/structure/B3947179.png)
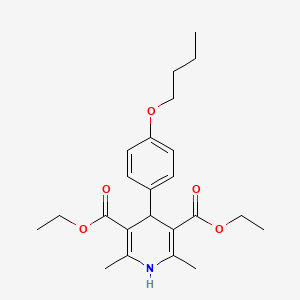
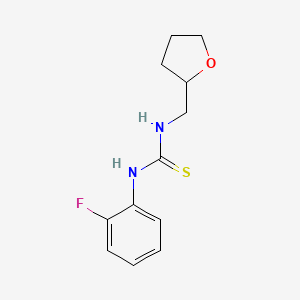
![(2,2-dimethyl-3-morpholin-4-ylpropyl)isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B3947211.png)
![N-({[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3947214.png)
![2-(2-naphthyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3947219.png)

![4-{1-[(4-chloro-2-methylphenyl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3947231.png)